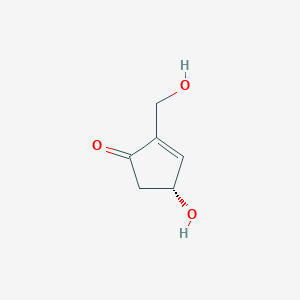

(R)-4-Hydroxy-2-(hydroxymethyl)-2-cyclopenten-1-one

Description

(R)-4-Hydroxy-2-(hydroxymethyl)-2-cyclopenten-1-one is a chiral cyclopentenone derivative characterized by a hydroxyl group at the 4-position (R-configuration) and a hydroxymethyl substituent at the 2-position. This compound serves as a critical intermediate in prostaglandin synthesis due to its stereochemical specificity and functional group compatibility. For instance, highlights its structural analog, 2-(6-carbomethoxyhexyl)-4(R)-hydroxy-2-cyclopenten-1-one, which is synthesized from methyl oleate via aldol condensation and subsequent lactonization. The (R)-configured hydroxy group is essential for directing subsequent reactions in prostaglandin pathways, ensuring biological activity .

Properties

IUPAC Name |

(4R)-4-hydroxy-2-(hydroxymethyl)cyclopent-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3/c7-3-4-1-5(8)2-6(4)9/h1,5,7-8H,2-3H2/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAXYYSFDXQHLOD-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C=C(C1=O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](C=C(C1=O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50824450 | |

| Record name | (4R)-4-Hydroxy-2-(hydroxymethyl)cyclopent-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50824450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76420-07-0 | |

| Record name | (4R)-4-Hydroxy-2-(hydroxymethyl)cyclopent-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50824450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Reaction Mechanism

The hydrolysis of 2-acyloxy-4-cyclopentenones under acidic conditions is a well-established method for synthesizing 4-hydroxy-2-cyclopentenones. As described in EP0133251A2 , treating 2-acyloxy-4-cyclopentenones (Formula II) with water and an acidic catalyst induces a rearrangement to yield 4-hydroxy-2-cyclopentenones (Formula I). The reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water and subsequent tautomerization to stabilize the hydroxyl group at position 4 (Figure 1).

Reaction Conditions :

Stereochemical Considerations

The reaction exhibits partial racemization when optically active starting materials are used. For instance, if the starting 2-acyloxy-4-cyclopentenone is enantiomerically enriched, the product forms a near-racemic mixture with a slight excess of one enantiomer. To achieve the (R)-configuration, enzymatic resolution or asymmetric synthesis of the precursor is recommended.

Reductive Functionalization of Cyclopentenone Intermediates

Sodium Borohydride-Mediated Reduction

EP0926131B1 highlights the use of sodium borohydride (NaBH₄) to reduce amides to amino alcohols. While this patent focuses on amino-substituted cyclopentenes, the methodology can be extrapolated to ketone reductions. If a ketone exists at position 2 of the cyclopentenone ring, NaBH₄ reduction would yield the corresponding hydroxymethyl group.

Example Protocol :

Challenges in Selectivity

The α,β-unsaturated ketone in cyclopentenones may undergo conjugate addition instead of direct reduction. Employing bulky reducing agents (e.g., L-Selectride) or coordinating solvents (THF) could enhance selectivity for the hydroxymethyl product.

Enzymatic and Asymmetric Synthesis

Enzymatic Resolution of Racemates

Comparative Analysis of Synthetic Routes

Process Optimization and Scalability

Solvent Selection

Polar aprotic solvents (e.g., dioxane, acetone) enhance reaction rates in acid-catalyzed hydrolysis by stabilizing the transition state. For reductions, methanol or ethanol improves NaBH₄ solubility and selectivity.

Temperature and Reaction Time

Lower temperatures (-20°C to 10°C) minimize side reactions in hydrolysis, while room temperature suffices for reductions. Prolonged reaction times (>10 hours) risk decomposition, particularly for acid-sensitive intermediates.

Chemical Reactions Analysis

Types of Reactions

(R)-4-Hydroxy-2-(hydroxymethyl)-2-cyclopenten-1-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The double bond and ketone group can be reduced to form saturated compounds.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Reagents like thionyl chloride and phosphorus tribromide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce saturated alcohols or hydrocarbons.

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate

This compound serves as a key intermediate in synthesizing various pharmaceuticals, particularly those targeting neurological disorders. Its unique structure allows for modifications that enhance drug efficacy and specificity. Recent studies have demonstrated its potential in developing anti-inflammatory and anticancer agents.

Case Study: Cytotoxicity Against Cancer Cell Lines

Research has shown that derivatives of (R)-4-Hydroxy-2-(hydroxymethyl)-2-cyclopenten-1-one exhibit significant cytotoxicity against several human tumor cell lines, including HL60 (acute myeloid leukemia) and MCF7 (breast adenocarcinoma). For instance, one derivative displayed an IC50 of 0.65 μM against HL60 cells, indicating potent anticancer activity .

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| 6a | 0.65 ± 0.08 | HL60 |

| 6f | 0.45 ± 0.04 | HL60 |

| 6i | 10.2 ± 0.24 | K562 |

| 6j | 6.82 ± 2.39 | MCF7 |

Natural Product Synthesis

Synthesis of Complex Molecules

The compound is crucial in synthesizing complex natural products, enabling researchers to create molecules that mimic or derive from naturally occurring compounds. This capability is vital for discovering new therapeutic agents.

Example: Piancatelli Rearrangement

In a study involving the Piancatelli rearrangement of furan derivatives, (R)-4-Hydroxy-2-(hydroxymethyl)-2-cyclopenten-1-one was successfully synthesized and showed promising yields, highlighting its utility in organic synthesis .

Food Industry

Flavoring Agent

(R)-4-Hydroxy-2-(hydroxymethyl)-2-cyclopenten-1-one is utilized as a flavoring agent in the food industry. Its unique chemical properties contribute to developing distinctive flavors, enhancing consumer experience and product differentiation.

Cosmetic Formulations

Antioxidant Properties

The compound's antioxidant properties make it valuable in cosmetic products, where it helps protect skin from oxidative stress and improves overall skin health. Its inclusion in formulations can enhance the efficacy of anti-aging products.

Research in Organic Chemistry

Building Block for New Reactions

In organic chemistry research, (R)-4-Hydroxy-2-(hydroxymethyl)-2-cyclopenten-1-one serves as a useful building block for exploring new reactions and developing innovative materials with potential applications across various fields.

Summary of Applications

The following table summarizes the key applications of (R)-4-Hydroxy-2-(hydroxymethyl)-2-cyclopenten-1-one:

| Application Area | Description |

|---|---|

| Pharmaceutical Development | Key intermediate for drugs targeting neurological disorders and cancer |

| Natural Product Synthesis | Enables synthesis of complex molecules for therapeutic use |

| Food Industry | Used as a flavoring agent to enhance product differentiation |

| Cosmetic Formulations | Provides antioxidant benefits for skin health |

| Organic Chemistry | Serves as a building block for innovative chemical reactions |

Mechanism of Action

The mechanism of action of (R)-4-Hydroxy-2-(hydroxymethyl)-2-cyclopenten-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl and hydroxymethyl groups allow it to participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The table below compares (R)-4-Hydroxy-2-(hydroxymethyl)-2-cyclopenten-1-one with key analogs, emphasizing substituent variations and their implications:

Key Observations:

- Substituent Diversity: The target compound’s hydroxymethyl group enhances hydrophilicity compared to phenyl or alkyl substituents (e.g., 4-Hydroxy-2-phenyl-2-cyclopenten-1-one), which may improve solubility in polar reaction media .

- Stereochemical Specificity: The (R)-configuration at the 4-position differentiates it from the (S)-isomer (), which could lead to divergent biological activities or synthetic pathways .

Biological Activity

(R)-4-Hydroxy-2-(hydroxymethyl)-2-cyclopenten-1-one, a derivative of cyclopentenone, has garnered attention in recent years due to its diverse biological activities. This compound is part of a larger family of 4-hydroxy-2-cyclopentenones, which are known for their potential therapeutic applications, particularly in cancer treatment and as anti-inflammatory agents.

Chemical Structure and Properties

The molecular structure of (R)-4-Hydroxy-2-(hydroxymethyl)-2-cyclopenten-1-one features a cyclopentene ring with hydroxyl and hydroxymethyl substituents, contributing to its reactivity and biological properties. The compound can be synthesized through various methods, including the Piancatelli rearrangement of furfuryl alcohol, which has been shown to yield significant amounts of the desired product under optimized conditions .

Anticancer Properties

Numerous studies have investigated the anticancer effects of (R)-4-Hydroxy-2-(hydroxymethyl)-2-cyclopenten-1-one. Research indicates that compounds within this class exhibit cytotoxic activity against various cancer cell lines, including:

- HL60 (human acute myeloid leukemia)

- MCF7 (breast adenocarcinoma)

- A549 (lung carcinoma)

- U87-MG (glioblastoma)

In a study evaluating analogs of this compound, it was found that several derivatives exhibited IC50 values in the micromolar range, demonstrating significant cytotoxicity against these cell lines. For instance, one analog showed an IC50 value of 0.65 μM against HL60 cells, indicating potent activity .

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| 6a | 0.65 | HL60 |

| 6f | 0.45 | HL60 |

| 6g | 10.1 | MCF7 |

| 6h | 11.5 | A549 |

The mechanism by which (R)-4-Hydroxy-2-(hydroxymethyl)-2-cyclopenten-1-one exerts its effects appears to involve induction of apoptosis and cell cycle arrest. Studies have shown that treatment with this compound leads to an increase in cells arrested at the G2/M phase of the cell cycle and promotes apoptotic markers such as annexin V positivity .

Anti-inflammatory Effects

Apart from its anticancer properties, (R)-4-Hydroxy-2-(hydroxymethyl)-2-cyclopenten-1-one has also been noted for its anti-inflammatory effects. The compound has demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

Synthesis and Derivatives

The synthesis of (R)-4-Hydroxy-2-(hydroxymethyl)-2-cyclopenten-1-one can be achieved through various methods, including:

- Piancatelli Rearrangement : Utilizing furfuryl alcohol as a starting material.

- Catalytic Hydrogenation : Involving transition metal catalysts to facilitate transformations.

These synthetic routes not only provide access to the target compound but also allow for the generation of various analogs that may enhance biological activity or selectivity .

Case Studies and Research Findings

Several case studies have highlighted the efficacy of (R)-4-Hydroxy-2-(hydroxymethyl)-2-cyclopenten-1-one in preclinical models:

- Study on HL60 Cells : Treatment resulted in significant apoptosis induction and cell cycle arrest.

- Anti-inflammatory Activity : Demonstrated inhibition of TNF-alpha production in macrophages.

These findings underscore the potential therapeutic applications of this compound in oncology and inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (R)-4-Hydroxy-2-(hydroxymethyl)-2-cyclopenten-1-one, and what optimization strategies address low yields in stereoselective synthesis?

- Methodological Answer : The compound can be synthesized via cyclization of substituted cyclopentenone precursors. For example, describes a route involving formaldehyde and 2-cyclopentenone derivatives under acidic catalysis. To improve stereoselectivity, chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) are recommended. Purification via preparative HPLC with a C18 column and methanol-water gradients (as in ) ensures enantiomeric purity. Yield optimization may require temperature-controlled reactions (0–5°C) to minimize racemization .

Q. How can researchers characterize the stability of (R)-4-Hydroxy-2-(hydroxymethyl)-2-cyclopenten-1-one under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 3–9) at 25°C, 40°C, and 60°C. Monitor degradation via LC-MS (using protocols similar to ’s HPLC method with sodium 1-octanesulfonate buffer). Quantify degradation products like oxidized or ring-opened derivatives. ’s safety data for related cyclopentenones suggests susceptibility to hydrolysis at high pH, necessitating storage at 4°C in inert atmospheres .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

- Methodological Answer : Use enzyme inhibition assays (e.g., cyclooxygenase or dehydrogenase targets) due to structural similarity to bioactive cyclopentenones (). Cell viability assays (MTT or resazurin) in cancer or microbial models can screen for cytotoxicity. For anti-inflammatory potential, measure cytokine suppression (IL-6, TNF-α) in LPS-stimulated macrophages. Standardize protocols using positive controls like indomethacin or dexamethasone .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.